CCT129202

Übersicht

Beschreibung

CCT129202 ist ein niedermolekularer Inhibitor, der auf die Aurora-Kinase-Familie zielt, die für die Regulation der Zentrosomenreifung, der Chromosomensegregation und der Zytokinese während der Mitose entscheidend ist . Diese Verbindung ist besonders bedeutend in der Krebsforschung, da sie die Proliferation von Tumorzellen durch Induktion von Apoptose und Zellzyklusarrest hemmen kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CCT129202 ist ein Imidazopyridinderivat und ein ATP-kompetitiver Inhibitor von Aurora-Kinasen . Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung des Imidazopyridin-Kerns und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und detaillierte Informationen sind in der öffentlichen Literatur nicht leicht zugänglich.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert. Es ist wahrscheinlich, dass die Synthese Standardtechniken der organischen Synthese beinhaltet, einschließlich der Verwendung von Schutzgruppen, selektiver Funktionalisierung und Reinigungsschritten wie Umkristallisation oder Chromatographie, um eine hohe Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CCT129202 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit biologischen Zielmolekülen liegt. Es ist bekannt, dass es Aurora-Kinasen inhibiert, indem es mit ATP um die Bindung an das aktive Zentrum der Kinase konkurriert . Diese Hemmung führt zur Anhäufung von Zellen mit abnormalem DNA-Gehalt und induziert Apoptose.

Häufige Reagenzien und Bedingungen

Die bei der Synthese von this compound verwendeten gängigen Reagenzien umfassen Ausgangsmaterialien für den Imidazopyridin-Kern sowie Reagenzien zur Funktionalisierung wie Halogenierungsmittel, Reduktionsmittel und Schutzgruppenreagenzien. Die Bedingungen umfassen in der Regel Standardtechniken der organischen Synthese, einschließlich Erhitzen, Rühren und der Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist die Verbindung selbst, die sich durch ihre Fähigkeit auszeichnet, Aurora-Kinasen zu hemmen. Die Verbindung wird typischerweise in hoher Reinheit isoliert und mit Techniken wie Kernresonanzspektroskopie, Massenspektrometrie und Hochleistungsflüssigkeitschromatographie charakterisiert.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie: In der Chemie wird this compound als Werkzeugverbindung verwendet, um die Hemmung von Aurora-Kinasen zu untersuchen und die Struktur-Aktivitäts-Beziehungen von Kinase-Inhibitoren zu verstehen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Aurora-Kinasen bei der Zellzyklusregulation, der Chromosomensegregation und der Zytokinese zu untersuchen. Es wird auch verwendet, um die Auswirkungen der Kinasehemmung auf die Proliferation von Tumorzellen und die Apoptose zu untersuchen.

Medizin: In der medizinischen Forschung wird this compound als potenzielles Therapeutikum für die Behandlung verschiedener Krebsarten untersucht. Seine Fähigkeit, Apoptose zu induzieren und das Tumorwachstum zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Krebsmedikamente eingesetzt. Es dient als Leitverbindung für die Entwicklung und Synthese potenterer und selektiverer Aurora-Kinase-Inhibitoren.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung von Aurora-Kinasen, die für die Mitose unerlässlich sind . Durch die Konkurrenz mit ATP um die Bindung an das aktive Zentrum der Kinase verhindert this compound die Phosphorylierung wichtiger Substrate, die am Zellzyklusfortschritt beteiligt sind. Diese Hemmung führt zu einem Zellzyklusarrest in der G2/M-Phase, einer Anhäufung von Zellen mit abnormalem DNA-Gehalt und einer Induktion der Apoptose .

This compound induziert auch die Expression von p21, einem Cyclin-abhängigen Kinase-Inhibitor, der zur Downregulation der Thymidinkinase 1 über den Retinoblastomprotein-Signalweg beiträgt . Dies verstärkt die Fähigkeit der Verbindung, die Proliferation von Tumorzellen zu hemmen.

Wissenschaftliche Forschungsanwendungen

CCT129202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a tool compound to study the inhibition of Aurora kinases and to understand the structure-activity relationships of kinase inhibitors.

Biology: In biological research, this compound is used to investigate the role of Aurora kinases in cell cycle regulation, chromosome segregation, and cytokinesis. It is also used to study the effects of kinase inhibition on tumor cell proliferation and apoptosis.

Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the design and synthesis of more potent and selective Aurora kinase inhibitors.

Wirkmechanismus

The mechanism of action of CCT129202 involves the inhibition of Aurora kinases, which are essential for mitosis . By competing with ATP for binding to the kinase active site, this compound prevents the phosphorylation of key substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest at the G2/M phase, accumulation of cells with abnormal DNA content, and induction of apoptosis .

This compound also induces the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to the down-regulation of thymidine kinase 1 via the retinoblastoma protein pathway . This further enhances the compound’s ability to inhibit tumor cell proliferation.

Vergleich Mit ähnlichen Verbindungen

CCT129202 ist einzigartig unter den Aurora-Kinase-Inhibitoren aufgrund seiner hohen Selektivität und Potenz . Zu den ähnlichen Verbindungen gehören andere Aurora-Kinase-Inhibitoren wie VX-680, MLN8237 und AZD1152 . Diese Verbindungen zielen ebenfalls auf Aurora-Kinasen ab, können sich jedoch in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden.

VX-680: Auch bekannt als MK-0457, ist VX-680 ein Pan-Aurora-Kinase-Inhibitor, der in präklinischen und klinischen Studien Wirksamkeit gezeigt hat. Es inhibiert Aurora A-, B- und C-Kinasen mit ähnlicher Potenz wie this compound.

MLN8237: Auch bekannt als Alisertib, ist MLN8237 ein selektiver Aurora A-Kinase-Inhibitor, der in verschiedenen Krebsmodellen eine Antitumoraktivität gezeigt hat. Es unterscheidet sich von this compound in seiner Selektivität für Aurora A gegenüber Aurora B und C.

AZD1152: Auch bekannt als Barasertib, ist AZD1152 ein selektiver Aurora B-Kinase-Inhibitor, der in klinischen Studien vielversprechend für die Behandlung hämatologischer Malignome war. Es unterscheidet sich von this compound in seiner Selektivität für Aurora B.

Biologische Aktivität

CCT129202 is a selective inhibitor of Aurora kinases, which are crucial for cell cycle regulation, particularly during mitosis. This compound has garnered attention in cancer research due to its potent biological activity against various human tumor cell lines and its potential therapeutic applications.

This compound primarily targets Aurora A and Aurora B kinases, leading to significant disruptions in mitotic processes. The mechanism involves:

- Induction of p21 : this compound activates p21, a cyclin-dependent kinase inhibitor that plays a vital role in tumor suppression. The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma (Rb) protein, inhibiting the transcription factor E2F and subsequently decreasing thymidine kinase 1 (TK1) activity .

- Cell Cycle Arrest : The compound causes accumulation of cells with greater than 4N DNA content, indicating a failure in mitotic progression. This results in delayed mitosis and abrogation of nocodazole-induced mitotic arrest .

- Apoptosis Induction : Treatment with this compound has been associated with increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a marker indicative of apoptosis .

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy both in vitro and in vivo:

- In Vitro Studies : The compound exhibited IC50 values of approximately 42 nM for Aurora A and 198 nM for Aurora B, indicating strong inhibitory effects on these kinases across various cancer cell lines . It effectively inhibited proliferation in multiple cultured human tumor cell lines, with growth inhibition (GI50) values ranging from 0.1 μM to 1 μM .

- In Vivo Studies : In murine models, particularly HCT116 xenografts, this compound showed substantial tumor growth inhibition following intraperitoneal administration. Tumor growth was reduced by up to 60% as measured by positron emission tomography (PET) imaging techniques .

Summary of Biological Activity

The following table summarizes key findings regarding this compound's biological activity:

| Parameter | Value |

|---|---|

| Target Kinases | Aurora A, Aurora B |

| IC50 Values | A: 42 nM, B: 198 nM |

| GI50 Range (In Vitro) | 0.1 μM - 1 μM |

| Apoptosis Marker | Increased cleaved PARP |

| Tumor Growth Inhibition (In Vivo) | Up to 60% reduction |

Case Studies

Several studies have provided insights into the efficacy of this compound:

- Study on HCT116 Xenografts : This study demonstrated that this compound not only inhibited tumor growth but also induced significant apoptosis within the tumor microenvironment. The activation of p21 was noted as a critical factor contributing to this effect .

- Mechanistic Insights : Research indicated that this compound's ability to induce abnormal spindle formation during mitosis led to cell death in treated HeLa cells, further underscoring its potential as an anticancer agent .

Eigenschaften

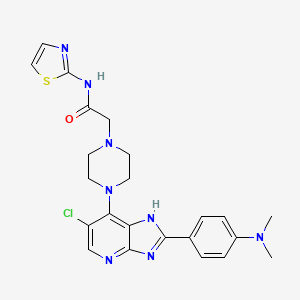

IUPAC Name |

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKHWEFPFAGNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241406 | |

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942947-93-5 | |

| Record name | CCT-129202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCT-129202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.